Product packaging for Amyl methyl disulfide(Cat. No.:CAS No. 72437-68-4)

Amyl methyl disulfide

Cat. No.: B1595109
CAS No.: 72437-68-4
M. Wt: 150.3 g/mol
InChI Key: VDJXDNLYBDHPHP-UHFFFAOYSA-N
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Description

Amyl methyl disulfide (CAS 72437-68-4), also known as methyl pentyl disulfide, is an organosulfur compound with the molecular formula C6H14S2 and a molecular weight of 150.31 g/mol . It is recognized as a pale yellow liquid with a boiling point between 198-202 °C and a sulfurous, onion-like odor . Its primary application in research is as a flavoring agent, and it holds the FEMA number 4025 . Researchers utilize it to study its characteristics and applications in flavor systems, with documented usage levels in various food matrices such as baked goods (0.8-1.5 ppm), non-alcoholic beverages (0.4-0.8 ppm), and meat products (0.4-0.8 ppm) . While specific biological studies on this compound are limited, research on structurally similar allyl methyl disulfide provides insight into the potential research value of this compound class. Allyl methyl disulfide has been investigated for its antimicrobial properties, demonstrating significant activity against pathogens like E. coli O157:H7 by damaging cellular morphologies and cytomembranes . Furthermore, studies on allyl methyl sulfide, a related metabolite, have shown potential in alleviating hyperglycemia-mediated oxidative stress and inflammation in experimental models, suggesting broader biochemical research applications for organosulfur compounds . The metabolic pathway of allyl methyl disulfide in biological systems involves reduction, methylation, and oxidation, yielding active metabolites with extended half-lives . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14S2 B1595109 Amyl methyl disulfide CAS No. 72437-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methyldisulfanyl)pentane
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InChI

InChI=1S/C6H14S2/c1-3-4-5-6-8-7-2/h3-6H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VDJXDNLYBDHPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222735
Record name Amyl methyl disulfide
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Molecular Weight

150.3 g/mol
Source PubChem
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Physical Description

Liquid, Clear, pale yellow liquid; Sulfureous aroma
Record name Methyl pentyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031161
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Amyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1684/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

198.00 to 202.00 °C. @ 760.00 mm Hg
Record name Methyl pentyl disulfide
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Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name Amyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1684/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.943-0.953 (20°)
Record name Amyl methyl disulfide
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

72437-68-4
Record name Methyl pentyl disulfide
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Record name Amyl methyl disulfide
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Record name Amyl methyl disulfide
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Record name METHYL PENTYL DISULPHIDE
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Record name AMYL METHYL DISULFIDE
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Record name Methyl pentyl disulfide
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Natural Occurrence and Biosynthesis of Amyl Methyl Disulfide

Presence in Botanical Species

The occurrence of amyl methyl disulfide in the plant kingdom is not widespread but has been noted, particularly within species known for their rich and complex sulfur chemistry.

The genus Allium, which includes onions, garlic, and chives, is renowned for producing a diverse array of sulfur-containing compounds that contribute to their characteristic flavors and aromas. While compounds like diallyl disulfide and various propyl and methyl disulfides are more commonly documented, evidence points to the presence of amyl-containing sulfides in certain species.

Research into the volatile components of Chinese chives (Allium tuberosum) has identified a range of sulfur compounds, including sulfides, disulfides, trisulfides, and tetrasulfides with various alkyl groups such as ethyl, butyl, and amyl. mdpi.com The presence of amyl groups suggests the botanical capacity to produce compounds like this compound within this species. mdpi.com In contrast, studies on other common Allium species like garlic and onion often highlight diallyl, dipropyl, and methyl propyl disulfides as the predominant sulfur volatiles, with amyl derivatives being less common or absent. acs.orgnih.gov The enzymatic processes in Allium species are critical for the formation of these compounds. When the plant's cells are damaged, enzymes come into contact with S-alk(en)yl cysteine sulfoxide (B87167) precursors, initiating a cascade of reactions that produce various volatile sulfides and disulfides. mdpi.comnih.gov

Synthetic Strategies and Chemical Transformations of Amyl Methyl Disulfide

Chemical Synthesis Methodologies

The creation of the specific C₅-S-S-C₁ linkage in amyl methyl disulfide can be achieved through several distinct chemical routes. These methods primarily focus on the selective formation of the disulfide bond while minimizing the concurrent production of symmetrical disulfides, namely dimethyl disulfide (C₁-S-S-C₁) and diamyl disulfide (C₅-S-S-C₅).

The direct co-oxidation of a mixture of two different thiols, in this case, methanethiol (B179389) (CH₃SH) and 1-pentanethiol (B94126) (C₅H₁₁SH), represents a straightforward approach to forming this compound. This method relies on an oxidizing agent to facilitate the coupling of the thiol groups. researchgate.netresearchgate.net

However, a significant challenge in this approach is the lack of selectivity. The oxidation process typically yields a statistical mixture of all possible products: the desired unsymmetrical this compound, as well as the two symmetrical disulfides. nih.gov The reaction can be generalized as follows:

CH₃SH + C₅H₁₁SH + [Oxidant] → CH₃-S-S-C₅H₁₁ + CH₃-S-S-CH₃ + C₅H₁₁-S-S-C₅H₁₁

Various oxidizing systems can be employed, including air (O₂) in the presence of a base catalyst, hydrogen peroxide, or iodine. rsc.orgresearchgate.netwikipedia.org While simple, achieving a high yield of the unsymmetrical product often requires manipulation of reaction conditions, such as using one thiol in large excess, which may not be economical. To enhance selectivity, specific reagents like sterically hindered o-benzoquinones can be used as mild oxidizing agents that promote the formation of the unsymmetrical product. researchgate.net

Table 1: Examples of Thiol Co-oxidation Systems

ReactantsOxidizing SystemTypical ProductsKey Challenge
Methanethiol, 1-PentanethiolAir (O₂), Base (e.g., K₂CO₃)This compound, Dimethyl disulfide, Diamyl disulfideLow selectivity, statistical product mixture
Methanethiol, 1-PentanethiolIodine (I₂)This compound, Dimethyl disulfide, Diamyl disulfideEquilibrium mixture, requires optimization
Methanethiol, 1-PentanethiolN-Bromosuccinimide (NBS)This compound, Dimethyl disulfide, Diamyl disulfidePotential for side reactions

To circumvent the selectivity issues of co-oxidation, methods utilizing alkyl halides and specific sulfur-containing precursors have been developed. A prominent and reliable approach is the Bunte salt method. orgsyn.orgmyttex.net This two-step process offers a controlled, stepwise formation of the unsymmetrical disulfide.

The synthesis of this compound via this route would involve:

Formation of a Bunte Salt: An amyl halide, such as 1-bromopentane, is reacted with sodium thiosulfate (B1220275) (Na₂S₂O₃) to form the corresponding S-alkylthiosulfate, known as a Bunte salt. rsc.org C₅H₁₁Br + Na₂S₂O₃ → C₅H₁₁-S₂O₃Na + NaBr

Reaction with a Thiolate: The isolated Bunte salt is then reacted with a thiolate, in this case, sodium methanethiolate (B1210775) (prepared from methanethiol and a base like NaOH), to yield the final unsymmetrical disulfide. orgsyn.org C₅H₁₁-S₂O₃Na + CH₃SNa → CH₃-S-S-C₅H₁₁ + Na₂SO₃

This method is advantageous because it avoids the simultaneous presence of two different free thiols under oxidative conditions, thereby preventing the formation of symmetrical byproducts. orgsyn.org Alternative sulfur sources can also be used, such as reacting an alkyl halide with elemental sulfur, though this may require harsher conditions. rsc.org

Table 2: Synthesis via Alkyl Halide and Precursor Routes

Alkyl HalideSulfur PrecursorSecond ComponentProduct
1-BromopentaneSodium Thiosulfate (Na₂S₂O₃)Sodium MethanethiolateThis compound
Methyl IodideSodium Thiosulfate (Na₂S₂O₃)Sodium 1-PentanethiolateThis compound
1-BromopentaneElemental Sulfur (S₈)Methylating AgentThis compound

Modern synthetic chemistry employs various catalysts to improve the efficiency, selectivity, and environmental profile of chemical reactions. The synthesis of unsymmetrical disulfides like this compound has benefited significantly from such advancements. Catalysts can be used to mediate the coupling of thiols or to facilitate reactions involving precursors under milder conditions. nih.govresearchgate.net

Catalytic systems can include:

Base Catalysis: Simple bases like potassium or cesium carbonate can effectively catalyze the aerobic (using oxygen from the air) cross-coupling of two different thiols, providing a greener and more atom-economical route. rsc.org

Metal Catalysis: Transition metals such as palladium, copper, and nickel are used to catalyze cross-coupling reactions. nih.govresearchgate.netacs.org For instance, a palladium chloride (PdCl₂) catalyst can promote thiol-disulfide exchange reactions, where a thiol reacts with a symmetrical disulfide to form an unsymmetrical one. nih.gov

Organocatalysis: Metal-free organic molecules can also act as catalysts. Riboflavin (Vitamin B2) derivatives, for example, can serve as photocatalysts that use light and air to oxidize thiols to disulfides. organic-chemistry.org

Reagent-Mediated Synthesis: Advanced reagents have been designed for highly selective disulfide formation. One such strategy involves reacting a thiol with 1-chlorobenzotriazole (B28376) to form a reactive intermediate (RSBt), which then cleanly reacts with a second, different thiol to produce the unsymmetrical disulfide in a one-pot sequence. organic-chemistry.org

Table 3: Overview of Catalytic Approaches for Unsymmetrical Disulfide Synthesis

Catalyst TypeExampleGeneral ReactionAdvantage
Base CatalystCesium Carbonate (Cs₂CO₃)R-SH + R'-SH + O₂ → R-S-S-R'Uses air as oxidant, green chemistry
Metal CatalystPalladium Chloride (PdCl₂)R-SH + R'-S-S-R' → R-S-S-R'High efficiency and functional group tolerance
OrganocatalystRiboflavin DerivativeR-SH + R'-SH + Light/O₂ → R-S-S-R'Metal-free, biomimetic approach

Derivatization and Functionalization Strategies

Derivatization of this compound primarily involves chemical transformations of the disulfide bond itself, as the saturated alkyl chains (amyl and methyl) are relatively inert. The S-S bond is the molecule's key functional group and is susceptible to both reduction and nucleophilic attack.

The most common functionalization strategy is the thiol-disulfide exchange reaction. mdpi.comnih.govwikipedia.org In this equilibrium-driven process, this compound reacts with a different thiol (R'-SH) to form new disulfide species. The reaction allows for the swapping of one of the sulfur-bound groups.

CH₃-S-S-C₅H₁₁ + R'-SH ⇌ CH₃-S-S-R' + C₅H₁₁SH or CH₃-S-S-C₅H₁₁ + R'-SH ⇌ C₅H₁₁-S-S-R' + CH₃SH

This reaction is fundamental in biochemistry, for example in protein folding, and can be used synthetically to introduce the amyl-thio or methyl-thio group into other molecules. wikipedia.orgnih.gov The position of the equilibrium depends on the relative concentrations and redox potentials of the thiols and disulfides involved.

Another key transformation is the reductive cleavage of the disulfide bond. Using reducing agents such as sodium borohydride (B1222165) or dithiothreitol (B142953) (DTT), the S-S bond can be broken to yield the two constituent thiols: methanethiol and 1-pentanethiol.

CH₃-S-S-C₅H₁₁ + [Reducing Agent] → CH₃SH + C₅H₁₁SH

This reaction is essentially the reverse of the oxidative synthesis.

Table 4: Key Transformations of this compound

Reaction TypeReagentProductsPurpose
Thiol-Disulfide ExchangeA different thiol (R'-SH)New unsymmetrical disulfide(s) and constituent thiolsFunctional group interconversion
Reductive CleavageDithiothreitol (DTT), NaBH₄Methanethiol, 1-PentanethiolRegeneration of thiols, structural analysis

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical synthesis. For this compound, this approach offers a potential pathway to highly selective synthesis under mild, environmentally friendly conditions.

The key enzymes for this purpose are sulfhydryl oxidases . These enzymes catalyze the formation of disulfide bonds from thiols, typically using molecular oxygen (O₂) as the oxidant and producing hydrogen peroxide (H₂O₂) or water as the byproduct. annualreviews.org A hypothetical chemo-enzymatic route could involve the use of a sulfhydryl oxidase to catalyze the selective cross-coupling of methanethiol and 1-pentanethiol. The high specificity of an enzyme could potentially overcome the statistical product distribution seen in purely chemical oxidation, leading to a high yield of this compound.

CH₃SH + C₅H₁₁SH + O₂ ---(Sulfhydryl Oxidase)--> CH₃-S-S-C₅H₁₁ + H₂O₂

While the concept is well-established in biochemistry, particularly in protein folding where specific disulfide bridges are formed, the application of isolated enzymes for the production of simple, non-natural unsymmetrical disulfides like this compound is an area of ongoing research. nih.gov The "chemo" aspect could involve the use of chemically modified substrates or a subsequent chemical step after the enzymatic synthesis. This approach remains a promising but less-documented strategy compared to traditional chemical methodologies.

Advanced Spectroscopic and Structural Characterization of Disulfide Compounds

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques are fundamental in identifying functional groups and providing a structural fingerprint of a compound. mdpi.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The absorption frequencies correspond to the vibrational frequencies of specific bonds or functional groups within the molecule. mdpi.com For a compound like amyl methyl disulfide (C₆H₁₄S₂), the spectrum is dominated by vibrations associated with its alkyl framework.

The key vibrational modes expected in the IR spectrum include:

C-H Stretching: Strong absorptions arising from the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the amyl and methyl substituents are expected in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org

C-H Bending: Vibrations corresponding to the bending or scissoring of C-H bonds appear in the 1450-1470 cm⁻¹ range. libretexts.orglibretexts.org

C-S Stretching: The carbon-sulfur bond (C-S) exhibits a stretching vibration that is typically found in the 600–700 cm⁻¹ region. These bands can be of weak to medium intensity.

A significant characteristic of disulfide analysis by IR is that the sulfur-sulfur (S-S) stretching vibration is generally very weak or infrared inactive due to the non-polar nature of the bond, resulting in a minimal change in dipole moment during vibration. researchgate.net Consequently, the S-S bond is difficult to detect directly using IR spectroscopy. researchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAlkyl (CH₃, CH₂)2850 - 3000Strong
C-H BendAlkyl (CH₃, CH₂)1450 - 1470Medium
C-S StretchThioether Linkage600 - 700Weak to Medium
S-S StretchDisulfide Linkage400 - 540Very Weak / Inactive

Data compiled from general spectroscopic principles and data for related compounds. libretexts.orglibretexts.orgresearchgate.net

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. mdpi.com It is particularly effective for detecting non-polar bonds, making it an invaluable tool for the structural characterization of disulfides. researchgate.net

The key vibrational modes observed in the Raman spectrum of a dialkyl disulfide are:

S-S Stretching: The most characteristic feature in the Raman spectrum of a disulfide is the strong signal from the S-S stretching vibration. This peak typically appears in the 480–550 cm⁻¹ range and serves as a definitive marker for the disulfide bond. researchgate.netnih.gov Studies on various disulfide compounds confirm this assignment. researchgate.nettandfonline.com

C-S Stretching: The C-S stretching vibrations are also Raman active, generally appearing in the 630–720 cm⁻¹ region. researchgate.net The presence of two C-S bonds in an asymmetric disulfide like this compound may lead to two distinct bands in this region.

Because of its sensitivity to the S-S bond, Raman spectroscopy is the preferred method for confirming the presence and studying the conformational properties of the disulfide linkage in molecules. researchgate.netnih.gov

Table 2: Characteristic Raman Peaks for Dialkyl Disulfides

Vibrational ModeFunctional GroupCharacteristic Wavenumber (cm⁻¹)Intensity
S-S StretchDisulfide Linkage480 - 550Strong
C-S StretchThioether Linkage630 - 720Medium to Strong

Data compiled from studies on various disulfide compounds. researchgate.netnih.govtandfonline.com

Chromatographic Spectrometric Coupling

The coupling of chromatography with spectrometry, most notably Gas Chromatography-Mass Spectrometry (GC-MS), is a powerful analytical approach for separating and identifying volatile compounds like this compound from complex mixtures. researchgate.net

In GC-MS, the gas chromatograph separates individual components based on their volatility and affinity for a stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular fingerprint.

The identification of a compound is typically confirmed by two key pieces of data:

Retention Time/Index: The time it takes for a compound to elute from the GC column is a characteristic property. This is often standardized as a Kovats Retention Index (RI), which normalizes the retention time to that of adjacent n-alkane standards. This allows for inter-laboratory comparison of data.

Mass Spectrum: The fragmentation pattern of the compound upon ionization. For this compound (molecular weight 150.3 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 150, along with fragment ions corresponding to the cleavage of the C-S and S-S bonds. nist.govhmdb.ca

As an example of the data used for identification, the Kovats Retention Indices for the closely related compound, methyl propyl disulfide, on various types of GC columns are well-documented.

Table 3: Kovats Retention Indices for Methyl Propyl Disulfide (Analogue to this compound)

Column TypeRetention Index (RI)
Standard Non-Polar914, 912, 920, 909.7, 915
Semi-Standard Non-Polar932.1, 946, 940, 938, 923
Standard Polar1238, 1218, 1242, 1217, 1271

Data for methyl propyl disulfide, a structural analogue of this compound. nih.gov

Reaction Mechanisms and Chemical Reactivity of Amyl Methyl Disulfide

Disulfide Bond Cleavage and Formation Dynamics

The disulfide bond is a dynamic functional group, central to the reactivity of amyl methyl disulfide. Its relatively low bond energy allows for cleavage under mild conditions, leading to the formation of thiols, while also being able to undergo oxidative transformations.

The most characteristic reaction of the disulfide bond is its reductive cleavage to form two thiol species. In the case of this compound, reduction breaks the S-S bond to yield methanethiol (B179389) and pentanethiol. This transformation is fundamental in both chemical synthesis and biological systems. nih.govpsu.edu The general reaction is as follows:

CH₃-S-S-C₅H₁₁ + 2[H] → CH₃-SH + C₅H₁₁-SH

Various reducing agents can accomplish this transformation. In laboratory settings, common reagents include sodium borohydride (B1222165), phosphines (like triphenylphosphine) in the presence of water, and thiols like dithiothreitol (B142953) (DTT) or thioglycolic acid. psu.edunih.gov The reduction by other thiols proceeds via a thiol-disulfide exchange mechanism. Complete cleavage of disulfide bridges is a critical step in protein chemistry for sequence analysis, and similar principles apply to simpler molecules like this compound. nih.govpsu.edu

Table 1: Products of Reductive Cleavage of this compound

ReactantReducing Agent ClassProducts
This compoundHydride Reagents (e.g., NaBH₄)Methanethiol, Pentanethiol
This compoundPhosphines (e.g., PPh₃/H₂O)Methanethiol, Pentanethiol
This compoundThiols (e.g., Dithiothreitol)Methanethiol, Pentanethiol

Oxidation of this compound can lead to a variety of sulfur-oxygen species, depending on the oxidant and reaction conditions. Mild oxidation typically yields thiosulfinates, which are disulfide S-oxides. thieme-connect.de Further oxidation can produce thiosulfonates (disulfide S,S-dioxides). thieme-connect.de

For an unsymmetrical disulfide like this compound, oxidation to the thiosulfinate can result in two different regioisomers:

Amyl methyl thiosulfinate (Oxidation on the sulfur bonded to the methyl group): CH₃-S(O)-S-C₅H₁₁

Methyl amyl thiosulfinate (Oxidation on the sulfur bonded to the amyl group): CH₃-S-S(O)-C₅H₁₁

Studies on the oxidation of unsymmetrical aryl alkyl disulfides with agents like hydrogen peroxide have shown that oxidation is often favored at the more electron-rich, alkyl-substituted sulfur atom. nih.gov This suggests that for this compound, oxidation may preferentially occur at the sulfur atom adjacent to the amyl group. However, a mixture of regioisomers is common. nih.gov Chiral oxidizing agents, such as 2-sulfonyloxaziridines, can achieve asymmetric oxidation of disulfides to chiral thiosulfinates. acs.org

More vigorous oxidation with stronger agents like peroxy acids can cleave the disulfide bond and oxidize the sulfur atoms to higher oxidation states, ultimately forming sulfonic acids (methanesulfonic acid and pentanesulfonic acid). libretexts.org Controlled oxidation of sulfides with reagents like hydrogen peroxide can also lead to sulfoxides and subsequently to sulfones. libretexts.org

Table 2: Potential Oxidation Products of this compound

Oxidation LevelProduct TypeSpecific Product(s)
Single OxidationThiosulfinateAmyl methyl thiosulfinate, Methyl amyl thiosulfinate
Double OxidationThiosulfonateAmyl methyl thiosulfonate
Vigorous OxidationSulfonic AcidMethanesulfonic acid, Pentanesulfonic acid

The sulfur atoms in the disulfide bond are electrophilic and can be attacked by nucleophiles. This process, known as thiol-disulfide exchange when the nucleophile is a thiolate, is a type of Sₙ2 reaction at the sulfur center. nih.gov

R'S⁻ + CH₃-S-S-C₅H₁₁ → R'-S-S-CH₃ + C₅H₁₁S⁻ OR R'-S-S-C₅H₁₁ + CH₃S⁻

The reaction proceeds via a trigonal bipyramidal transition state. The incoming nucleophile attacks one of the sulfur atoms, and the other sulfur atom departs as part of the leaving group (a thiolate). For this compound, attack at the sulfur bonded to the methyl group would displace pentanethiolate, while an attack at the sulfur bonded to the amyl group would displace methanethiolate (B1210775). The direction of the exchange is influenced by the nucleophilicity of the attacking thiolate and the stability of the leaving thiolate anion.

Besides thiolates, other nucleophiles like phosphines can also cleave the disulfide bond. nih.gov The reaction of triphenylphosphine (B44618) (Ph₃P) with disulfides in the presence of water is a well-established method for reducing disulfides to thiols. nih.gov

Radical-Mediated Reaction Pathways

The disulfide bond can undergo homolytic cleavage upon exposure to heat or UV light, or it can be attacked by external radical species. This type of reaction is termed a homolytic substitution at sulfur (S_H2). researchgate.netpsu.edu An attacking radical (R'•) displaces a radical from the disulfide.

R'• + CH₃-S-S-C₅H₁₁ → R'-S-S-CH₃ + C₅H₁₁• OR R'-S-S-C₅H₁₁ + CH₃•

Theoretical studies suggest that these S_H2 reactions typically occur via a concerted backside displacement mechanism, where the attacking radical, the target sulfur, and the leaving radical group are approximately collinear in the transition state. researchgate.netpsu.edu The activation energy for this process is influenced by steric hindrance; larger alkyl groups on the disulfide can prevent the ideal geometry for the reaction, thus slowing it down. researchgate.net For this compound, the relative bulk of the amyl group compared to the methyl group could influence the preferred site of radical attack. Radical reactions are a key feature in many organic transformations, including dehalogenations and certain C-C bond-forming reactions where radical intermediates are involved. libretexts.org

Intermolecular and Intramolecular Reactivity Studies

The reactivity of this compound is predominantly studied in the context of intermolecular reactions, where it interacts with other molecules as described in the sections above. These include reactions with reducing agents, oxidizing agents, nucleophiles, and radicals. The formation of unsymmetrical disulfides itself often involves intermolecular reactions, such as the thiol-disulfide exchange or the oxidation of a mixture of two different thiols. thieme-connect.deresearchgate.net

Intramolecular reactivity of this compound is not commonly studied, as it would require the presence of a second functional group on the amyl chain that could react with the disulfide moiety. For an intramolecular reaction to occur, the amyl chain would need to be long enough and flexible enough to allow a reactive site to loop back and attack one of the sulfur atoms. For example, if a radical were generated at the end of the amyl chain, it could potentially undergo an intramolecular S_H2 reaction to form a cyclic sulfide (B99878) and release a methanethiol radical. psu.edu The kinetics of such cyclizations are highly dependent on the length of the chain connecting the radical center to the disulfide group, with 5- and 6-membered ring formations being generally favored. psu.edulibretexts.org However, without a suitably placed reactive group, intermolecular reactions will dominate.

Biological Activities and Mechanisms of Action of Aliphatic Disulfides

Antimicrobial Properties

Aliphatic disulfides are well-documented for their ability to inhibit the growth of a wide range of microorganisms, including bacteria and fungi. This antimicrobial activity is a hallmark of many natural sulfur compounds, such as those found in garlic and other Allium species. nih.gov

Antibacterial Efficacy and Mechanisms

The antibacterial effects of aliphatic disulfides are attributed to their interaction with cellular components, particularly proteins. The disulfide bond can react with free sulfhydryl groups (-SH) of cysteine residues in bacterial enzymes, leading to the formation of mixed disulfides and subsequent inactivation of the enzymes. This disruption of essential enzymatic processes can compromise the integrity of the bacterial cell membrane and inhibit critical metabolic pathways. nih.gov

The efficacy of these compounds often correlates with the number of sulfur atoms, with trisulfides and tetrasulfides sometimes exhibiting greater activity than disulfides. The length and structure of the aliphatic side chains also influence the antibacterial potency. For instance, studies on synthetic disulfide derivatives have shown that modifications to the aliphatic or aromatic moieties can significantly impact their activity against various bacterial strains, including multidrug-resistant ones. uzh.chmdpi.com

Table 1: Antibacterial Activity of Various Aliphatic Disulfides

Compound Target Bacteria Activity (e.g., MIC, Zone of Inhibition) Reference
Allicin (B1665233) Bacillus cereus, Staphylococcus aureus, Micrococcus luteus MIC: 5–10 µg/mL mdpi.com
Allicin Gram-negative bacteria (excluding P. aeruginosa) MIC: 15–30 µg/mL mdpi.com
2-(butyldisulfanyl) quinazolin-4(3H)-one Xanthomonas axonopodis pv. citri EC50: 2.6 μg/mL mdpi.com
S,S′-bis(isopropoxy) disulfide Methicillin-resistant Staphylococcus aureus (MRSA) MIC: 0.5 µg/mL mdpi.com
Pyridine-N-oxide disulfides EMRSA-15 S. aureus strain MIC: 0.5 µg/mL mdpi.com
Aromatic methyl disulfides Mycobacterium tuberculosis MIC: 4 µg/mL (for the most bioactive compound) mdpi.com

Antifungal Efficacy and Mechanisms

Similar to their antibacterial action, the antifungal properties of aliphatic disulfides involve the disruption of fungal cellular processes. These compounds can inhibit spore germination and mycelial growth of various pathogenic fungi. The mechanism is thought to involve the reaction of the disulfide bond with essential fungal enzymes and proteins, leading to oxidative stress and cell death. nih.govresearchgate.net

Research on synthetic aryl methyl disulfides has demonstrated that the introduction of specific functional groups can enhance antifungal potency. For example, methyl p-nitrophenyl disulfide has shown significantly greater activity against Aspergillus niger and Aspergillus flavus compared to some naturally occurring disulfides. researchgate.net The structure of the aliphatic or aromatic side chain plays a crucial role in determining the spectrum and efficacy of antifungal activity.

Table 2: Antifungal Activity of Aliphatic and Aryl Disulfides

Compound Target Fungi Activity (e.g., EC50, MIC) Reference
EcAMP1 (peptide with disulfide bridges) Fusarium graminearum, Fusarium solani EC50: ~4 μM nih.gov
EcAMP1 Pleospora betae EC50: ~6 μM nih.gov
Methyl p-nitrophenyl disulfide Aspergillus niger, Aspergillus flavus More potent than (CH3SCH2S)2 researchgate.net
Disulfide-cyclized lipopeptides Candida albicans, Candida glabrata MIC: 2–16 μg/mL mdpi.com
Dimethyl disulfide & Dimethyl trisulfide Citrus blue mold Complete inhibition at 100 and 10 μl L−1 in vivo frontiersin.org

Antioxidant Potential and Redox Regulation

The disulfide bond is a key player in cellular redox chemistry. Aliphatic disulfides can participate in redox cycling, acting as either pro-oxidants or antioxidants depending on the cellular environment and the specific structure of the compound. Their ability to interact with reactive oxygen species (ROS) and modulate the cellular redox state is a significant aspect of their biological activity. nih.gov

Thiol-based antioxidants, which are structurally related to disulfides, reduce ROS to less harmful species and in the process are oxidized to disulfides. nih.gov Unsymmetrical monoterpenylhetaryl disulfides have been synthesized and evaluated for their antioxidant activity, with the structure of the terpene and heterocyclic fragments influencing their efficacy. nih.gov Some studies have shown that at low concentrations, compounds like diallyl disulfide (DADS) exhibit antioxidant properties, while at higher concentrations, they can act as pro-oxidants, inducing ROS accumulation. nih.gov

Enzymatic Interactions and Modulatory Effects

The reactivity of the disulfide bond makes aliphatic disulfides capable of interacting with a variety of enzymes. As mentioned in the antimicrobial section, a primary mechanism of action is the formation of mixed disulfides with cysteine residues in enzyme active sites, leading to inhibition. inchem.org This can affect a broad range of enzymes crucial for cellular function.

For example, thiuram disulfides have been shown to inhibit lymphoid tyrosine phosphatase (LYP) activity through a thiol-disulfide exchange reaction. nih.gov Furthermore, some inhibitors of the bacterial DsbA-DsbB dual enzyme system, which is responsible for disulfide bond formation, are themselves small organic molecules that can covalently modify cysteine residues in these enzymes. uq.edu.au The ability of aliphatic disulfides to modulate enzyme activity underscores their potential as regulators of biological pathways.

Bioactivity in Plant-Microbe Interactions

Volatile organic compounds (VOCs), including aliphatic disulfides, play a crucial role in the chemical communication between plants and microbes. These signals can influence the composition and behavior of the plant microbiome. For instance, VOCs produced by plant roots, such as dimethyl disulfide, can attract beneficial bacteria with antifungal properties, thereby contributing to plant health. nih.gov

Plants themselves can produce disulfides as a defense mechanism in response to pathogen attack or herbivory. nih.gov The release of these compounds can repel pests and inhibit the growth of pathogenic microorganisms. The intricate signaling network involving aliphatic disulfides highlights their importance in shaping the ecological interactions within the rhizosphere and phyllosphere. mdpi.comenergy.govoup.com

Role in Chemosensory Perception and Ecological Signaling

Aliphatic disulfides are potent semiochemicals, acting as signaling molecules that mediate interactions between organisms. In the context of insects, these compounds can function as attractants, repellents, or oviposition stimulants. For example, dimethyl disulfide is a known semiochemical that can influence the behavior of various insect species. nih.govmdpi.com

The perception of these volatile sulfur compounds is mediated by the olfactory systems of insects and other animals. Specific olfactory receptors are tuned to detect these molecules, triggering behavioral responses. nih.gov This chemosensory perception is fundamental to processes such as host location, mate finding, and predator avoidance, making aliphatic disulfides key players in the chemical ecology of many species. oup.comnih.govacs.org

Metabolic Pathways and Pharmacokinetic Studies of Amyl Methyl Disulfide Analogues

In Vivo Biotransformation Routes

The in vivo biotransformation of amyl methyl disulfide analogues is a multi-step process that begins with the cleavage of the disulfide bond and is followed by subsequent enzymatic modifications. This cascade of reactions transforms the parent disulfide into various metabolites, primarily in erythrocytes and the liver. researchgate.netnih.gov

The initial and pivotal step in the metabolism of disulfides like this compound is the reductive cleavage of the sulfur-sulfur bond. libretexts.org This reaction converts the disulfide into two thiol molecules. In the case of an asymmetrical disulfide like this compound, this would yield amyl mercaptan and methyl mercaptan. This reduction is a common biological redox reaction. libretexts.org

In vivo, this reduction is often facilitated by thiol-disulfide exchange reactions with endogenous thiols, most notably glutathione (B108866) (GSH). libretexts.org The high intracellular concentration of reduced glutathione helps maintain a reducing environment, favoring the cleavage of disulfide bonds in xenobiotic compounds. libretexts.org Studies on allyl methyl disulfide (AMDS) have shown that it is first reduced to form allyl mercaptan (AM) within rat erythrocytes, demonstrating this primary metabolic step. researchgate.netnih.gov This process is fundamental for the subsequent metabolic transformations.

Table 1: Initial Reductive Step of Disulfide Analogues

Parent Compound Reductive Process Resulting Thiols Location
Allyl Methyl Disulfide (AMDS) Disulfide Bond Cleavage Allyl Mercaptan (AM) + Methyl Mercaptan Erythrocytes

Following the reduction of the disulfide bond, the resulting thiol intermediates undergo methylation. This reaction is catalyzed by thiol methyltransferases (TMTs), which are specific for aliphatic thiol compounds. proquest.com The primary methyl group donor for these biological methylation reactions is S-adenosylmethionine (SAM). researchgate.netnih.gov

In the metabolism of AMDS, the allyl mercaptan formed from the initial reduction is subsequently methylated to produce allyl methyl sulfide (B99878) (AMS). researchgate.netnih.gov This S-methylation step is crucial as it converts the thiol into a thioether, altering its chemical properties and biological activity. This pathway is a significant route for the biotransformation of xenobiotic thiols. proquest.com

The thioether metabolites, such as allyl methyl sulfide, are susceptible to further oxidative metabolism. These oxidation reactions typically occur in the liver, mediated by microsomal enzymes like cytochrome P450s. researchgate.netnih.gov The sulfur atom in the thioether is sequentially oxidized, first to a sulfoxide (B87167) and then to a sulfone. researchgate.netresearchgate.net

Studies on AMDS metabolism in rats have identified allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2) as major metabolites. researchgate.netnih.gov The conversion of a sulfide to a sulfoxide and subsequently to a sulfone represents a common pathway in the metabolism of organosulfur compounds. researchgate.net This oxidative process generally increases the polarity of the molecule, which facilitates its eventual elimination from the body.

Figure 1: Proposed Metabolic Pathway of this compound Analogues

Kinetic Analyses of Biological Transformation

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion rates of a compound and its metabolites. Kinetic analyses of allyl methyl disulfide (AMDS) in rats have provided valuable data that can serve as a model for other short-chain alkyl disulfides.

Following oral administration, AMDS is rapidly metabolized. The parent compound exhibits a short half-life in rat erythrocytes, determined to be 6.285 ± 0.014 minutes. researchgate.netnih.gov In contrast, its key oxidative metabolites, allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2), have significantly longer biological half-lives in vivo, measured at 18.17 hours and 17.50 hours, respectively. researchgate.netnih.gov

Furthermore, these metabolites show large Area Under the Curve (AUC) values, which indicates substantial systemic exposure over time. researchgate.netnih.gov The prolonged presence of the sulfoxide and sulfone metabolites suggests they may be responsible for the sustained biological effects observed after the administration of the parent disulfide compound. researchgate.netnih.gov

Table 2: Pharmacokinetic Parameters of Allyl Methyl Disulfide (AMDS) and its Metabolites in Rats

Compound Parameter Value
Allyl Methyl Disulfide (AMDS) Half-life (t½) in erythrocytes 6.285 ± 0.014 min
Allyl Methyl Sulfoxide (AMSO) Half-life (t½) in vivo 18.17 h
Allyl Methyl Sulfone (AMSO2) Half-life (t½) in vivo 17.50 h
Allyl Methyl Sulfoxide (AMSO) Systemic Exposure Large AUC
Allyl Methyl Sulfone (AMSO2) Systemic Exposure Large AUC

Data sourced from studies in rats. researchgate.netnih.gov

Excretion and Elimination Pathways

The final stage of metabolism is the excretion and elimination of the parent compound and its metabolites from the body. wikipedia.orgbritannica.com For organosulfur compounds derived from sources like garlic, metabolites are known to be excreted through both urine and feces. researchgate.net The biotransformation of disulfides into more polar sulfoxides and sulfones, as described previously, is a key factor that facilitates their renal clearance. nih.gov

Elimination from blood plasma for thiols and disulfides can occur via two primary mechanisms: distribution into tissues and subsequent intracellular uptake, or direct and rapid renal excretion. nih.gov For many xenobiotic thiols, tissue distribution is the predominant route. However, metabolites that are sufficiently polar are quantitatively excreted in the urine. nih.gov Therefore, it is anticipated that the sulfoxide and sulfone metabolites of this compound analogues are primarily eliminated from the body via the kidneys and excreted in the urine.

Environmental Dynamics and Biogeochemical Cycling of Sulfur Compounds

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For amyl methyl disulfide, the most relevant abiotic pathways in the environment are photodegradation and, to a lesser extent, hydrolysis.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. While specific experimental studies on the photodegradation of this compound are not extensively documented, the mechanism can be inferred from studies of analogous alkyl disulfides, such as dimethyl disulfide (DMDS).

The disulfide bond (S-S) is the most photoreactive part of the molecule. The S-S bond dissociation energy is significantly lower than that of the carbon-sulfur (C-S) bonds within the molecule. For example, in the related compound dimethyl trisulfide, the S-S bond dissociation energy is approximately 34 kcal/mol, which is about 20 kcal/mol weaker than the C-S bond. berkeley.edu Upon absorption of sufficient UV radiation, the primary photochemical process for this compound is the homolytic cleavage of the S-S bond. This reaction yields two free radical species: a methylthiyl radical (CH₃S•) and a pentylthiyl radical (C₅H₁₁S•).

Reaction: CH₃SS(CH₂)₄CH₃ + hν (UV light) → CH₃S• + •S(CH₂)₄CH₃

A secondary, less dominant pathway can involve the cleavage of the C-S bonds, which would produce different radical fragments. Once formed, these highly reactive thiyl radicals can participate in a variety of subsequent atmospheric and aqueous reactions, including recombination, reaction with oxygen, or abstraction of hydrogen atoms from other organic molecules, contributing to complex photochemical smog cycles.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The disulfide bond in alkyl disulfides is generally characterized by its significant stability towards hydrolysis under typical environmental conditions (pH 4-9).

Research on various alkyl disulfides indicates that hydrolysis at ambient temperatures is too slow to be considered a significant environmental fate process at pH levels below 12. epa.gov Studies on other organosulfur compounds containing N-S bonds have also shown inherent stability to hydrolysis across a wide pH range of 3 to 10. mdpi.com At highly alkaline pH (e.g., pH 11-12), slow hydrolysis of simple disulfides to form non-volatile products like sulfinic acids has been observed, but such conditions are rare in natural water systems. epa.gov Therefore, for this compound, hydrolytic degradation is not a primary removal pathway from the environment.

Microbial Degradation and Biotransformation in Diverse Ecosystems

Microorganisms play a central role in the biogeochemical cycling of sulfur by both synthesizing and degrading organosulfur compounds. This compound, as a naturally occurring VOSC, is subject to microbial metabolism in various environments.

Specific microbial species responsible for the direct degradation of this compound have not been extensively isolated or characterized. However, its presence in environments rich in microbial activity, such as decomposing organic matter and fermented foods, points to the involvement of a broad consortium of bacteria and fungi. mdpi.comd-nb.info

The formation of related compounds like dimethyl trisulfide is a known outcome of the microbial breakdown of sulfur-containing amino acids, namely methionine and cysteine. d-nb.info This suggests that microorganisms possessing the enzymatic machinery to metabolize these amino acids are likely candidates for also processing simple alkyl disulfides. Genera commonly associated with decomposition and fermentation, such as Clostridium and Brevibacterium, are known to produce various VOSCs, including disulfides. thegoodscentscompany.com It is plausible that these or similar microorganisms can also utilize this compound as a substrate, either as a carbon or sulfur source, or through cometabolism.

The primary pathway for the microbial metabolism of disulfides is the enzymatic cleavage of the disulfide bond. This is often accomplished via thiol-disulfide exchange reactions. In this process, a thiol group from a biological molecule, such as the amino acid cysteine or the peptide glutathione (B108866), attacks one of the sulfur atoms in the disulfide bond of this compound.

This reaction results in the formation of a new, mixed disulfide and the release of a thiol. For example:

CH₃SS(CH₂)₄CH₃ + R-SH (e.g., Glutathione) → CH₃S-S-R + HS(CH₂)₄CH₃ (Pentanethiol) or CH₃SS(CH₂)₄CH₃ + R-SH → (CH₂)₄CH₃S-S-R + HSCH₃ (Methanethiol)

The resulting methanethiol (B179389) and pentanethiol are more readily metabolized by microorganisms through various oxidative or other pathways. In some bacteria, an alternative mechanism may involve the transfer of an alkylthio group (CH₃S- or C₅H₁₁S-) to other biological molecules like coenzyme A, which can subsequently impact metabolic processes such as fatty acid synthesis. mdpi.com This redox cycling of the disulfide bond is a fundamental step in the biogeochemical transformation of sulfur, converting volatile organic forms back into biologically available thiols and sulfides. epa.gov

Volatilization and Atmospheric Fate

Volatilization is a key process governing the environmental distribution of this compound due to its physical and chemical properties. Once volatilized into the atmosphere, it is subject to further transport and chemical transformation.

The tendency of a chemical to volatilize from water or soil is influenced by its vapor pressure and water solubility. The octanol-water partition coefficient (logP) also provides insight into its tendency to associate with organic matter, which can affect its availability for volatilization.

PropertyEstimated ValueSignificanceReference
Vapor Pressure 0.735 mmHg @ 25 °CIndicates a moderate tendency to evaporate into the atmosphere at ambient temperatures.
Water Solubility 39.94 mg/L @ 25 °CLow solubility in water enhances its partitioning into the atmosphere from surface waters.
logP (Octanol/Water) 4.188A high value suggests a strong affinity for organic matter (e.g., soil organic carbon, sediment, biota), which can retard volatilization.
Boiling Point 177.3 °C (Predicted)-
Henry's Law Constant 0.032 atm·m³/mol (Calculated)A relatively high value confirms that volatilization from water is a significant environmental fate process.

Once in the atmosphere, this compound is expected to exist primarily in the vapor phase. Its atmospheric fate is then governed by photochemical reactions. As discussed under photodegradation (8.1.1), direct photolysis by sunlight can cleave the S-S bond. berkeley.edu Additionally, like most volatile organic compounds, it will be susceptible to attack by photochemically generated oxidants, principally the hydroxyl radical (•OH) during the day and potentially the nitrate (B79036) radical (NO₃•) at night. These reactions would lead to its degradation and contribute to the formation of secondary atmospheric pollutants, including sulfur dioxide and particulate matter.

Soil and Aquatic Mobility

The environmental transport and partitioning of this compound are governed by its physicochemical properties and its interactions within soil and aquatic systems. The mobility of this organosulfur compound in these environments is a key factor in determining its potential distribution and bioavailability.

In aquatic environments, the mobility of this compound is influenced by its water solubility, potential for volatilization, and degradation processes. This compound is reported to be insoluble or have low solubility in water. fao.org One estimation indicates a water solubility of 39.94 mg/L at 25 °C. hmdb.ca This limited solubility suggests that at higher concentrations, the compound may exist as a separate phase rather than being fully dissolved, affecting its transport in water bodies.

Volatilization from both soil and water surfaces can be a significant transport pathway for volatile organosulfur compounds (VOSCs) like this compound. nih.gov The tendency of a chemical to volatilize from water is described by its Henry's Law constant. While the specific constant for this compound is not widely reported, related, smaller dialkyl disulfides are known to be volatile. uvic.ca For instance, dimethyl sulfide (B99878) is expected to volatilize rapidly from water surfaces. charite.de Given its structure, this compound is also expected to exhibit some degree of volatility, which would contribute to its dissipation from surface waters and moist soils into the atmosphere.

The biogeochemical cycling of sulfur plays a crucial role in the fate of this compound in both soil and aquatic ecosystems. Microbial activity is a primary driver of the transformation of organosulfur compounds. nih.govresearchgate.net In soil, microorganisms can degrade disulfides, potentially utilizing them as a source of sulfur or carbon. nih.goveeer.org Similarly, in aquatic systems, both phototrophic and heterotrophic microbes are involved in the production and degradation of a variety of VOSCs. nih.gov These biological processes can reduce the concentration of this compound in the dissolved phase, thereby limiting its mobility.

The following tables summarize key physicochemical properties that influence the soil and aquatic mobility of this compound, as well as a classification of soil mobility based on Koc values.

Table 1: Estimated Physicochemical Properties of this compound Influencing Environmental Mobility

Property Estimated Value Source
Water Solubility 39.94 mg/L @ 25 °C hmdb.ca
LogP (Octanol-Water Partition Coefficient) 3.4 - 4.188 hmdb.ca

Table 2: Soil Mobility Classification Based on Soil Organic Carbon-Water (B12546825) Partition Coefficient (Koc)

Koc Range Mobility Class Implication for this compound
0 - 50 Very High Unlikely given the high LogP value.
50 - 150 High Unlikely given the high LogP value.
150 - 500 Medium Possible, but likely to be of lower mobility.
500 - 2000 Low A high LogP suggests the Koc is likely in this range or higher.
2000 - 5000 Slight A high LogP suggests the Koc is likely in this range or higher.
> 5000 Immobile A high LogP suggests the Koc is likely in this range or higher.

This table provides a general classification scheme. The specific Koc for this compound is not experimentally determined but is anticipated to be high based on its estimated LogP, suggesting low to immobile behavior in soil. chemsafetypro.com

Analytical Methodologies for Amyl Methyl Disulfide in Complex Matrices

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to isolate amyl methyl disulfide from interfering compounds within the matrix and to concentrate it for subsequent analysis. sigmaaldrich.com Several techniques are employed for the extraction of volatile sulfur compounds like this compound. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and simple sample preparation method that utilizes a coated fiber to extract and concentrate analytes from a sample. sigmaaldrich.commdpi.com The fiber, coated with a specific stationary phase, is exposed to the sample or its headspace, where analytes partition onto the fiber. mdpi.com For volatile sulfur compounds, headspace SPME is often preferred to minimize matrix effects. sigmaaldrich.comjaas.ac.cn

Fiber Selection: The choice of fiber coating is crucial for efficient extraction. For volatile sulfur compounds, including disulfides, fibers coated with Carboxen/Polydimethylsiloxane (CAR/PDMS) have demonstrated superior performance and sensitivity. sigmaaldrich.comresearchgate.net A 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective for preconcentrating various sulfur compounds. nih.gov

Optimization of Parameters: The efficiency of SPME is influenced by several factors that require optimization. sigmaaldrich.com These include:

Extraction Time and Temperature: Increasing the temperature can shorten the time needed to reach equilibrium, but it may also decrease the amount of analyte adsorbed by the fiber. researchgate.net Optimal conditions often involve a balance, for instance, extraction at 35°C for 30 minutes has been found to be effective for a range of sulfur compounds. nih.gov

Sample Agitation: Agitation of the sample can enhance the migration of analytes to the fiber, thereby improving sensitivity or reducing the required sampling time. elementlabsolutions.com

Matrix Modification: The addition of salt (salting out) can decrease the solubility of analytes in the aqueous phase, promoting their transfer to the headspace and onto the SPME fiber. nih.gov For example, the addition of 20% w/v sodium chloride can significantly improve the sensitivity of extraction for sulfur compounds. nih.gov

SPME offers several advantages, including its simplicity, reusability of fibers, and ease of automation. nih.govsigmaaldrich.com

Solvent extraction is a traditional and widely used technique for isolating volatile compounds from various matrices. acs.org This method involves the use of an organic solvent to selectively dissolve the analytes from the sample.

For the analysis of volatile sulfur compounds, care must be taken to select a solvent that effectively extracts this compound while minimizing the co-extraction of interfering substances. Dichloromethane is a commonly used solvent for extracting volatile flavor compounds. jfda-online.com

To enhance the accuracy of quantification and to account for potential losses during the extraction process, an internal standard can be added to the sample at a known concentration. jfda-online.com Stable isotope dilution analysis (SIDA) is a more advanced approach that provides a highly accurate means of quantification by correcting for extraction inefficiencies. jfda-online.com

While effective, solvent extraction methods can be labor-intensive and may require large volumes of organic solvents. elementlabsolutions.com

Purge-and-trap, also known as dynamic headspace analysis, is a highly effective method for concentrating volatile organic compounds (VOCs) from aqueous and solid samples. aemas.comrestek.com The technique involves purging an inert gas, such as helium or nitrogen, through the sample, which sweeps the volatile analytes onto a sorbent trap. aemas.comshimadzu.com The trapped compounds are then thermally desorbed and transferred to a gas chromatograph for analysis. aemas.com

This method is particularly well-suited for the analysis of volatile sulfur compounds and can achieve low detection limits. nih.govifremer.fr The efficiency of the purge-and-trap process can be influenced by several parameters:

Purge Gas and Flow Rate: The choice of purge gas and its flow rate can affect the purging efficiency. aemas.com

Purge Time and Temperature: Increasing the sample temperature can enhance the purging of less volatile compounds. epa.govepa.gov For instance, purging at elevated temperatures (e.g., 80°C) can improve the efficiency for water-soluble analytes. epa.gov

Trap Material: The sorbent material in the trap is selected based on its ability to retain the target analytes. Traps often contain a combination of materials like Tenax, silica (B1680970) gel, and activated carbon to capture a wide range of VOCs. researchgate.net

Purge-and-trap is a robust technique for the analysis of volatile compounds in various environmental matrices, including water and soil. restek.comepa.gov

Chromatographic Separation and Detection

Following extraction and pre-concentration, gas chromatography (GC) is the primary technique used for the separation of volatile compounds like this compound. The separated components are then identified and quantified using a suitable detector.

Gas chromatography with a flame ionization detector (GC-FID) is a widely used and robust technique for the analysis of organic compounds. scioninstruments.com In GC-FID, the separated compounds exiting the GC column are combusted in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms in the analyte. scioninstruments.com

Principle of Operation: The FID is highly sensitive to hydrocarbons and exhibits a wide linear range. scioninstruments.com The response of the detector is generally proportional to the number of carbon atoms in the molecule, making it a "carbon counter." ucalgary.ca

Sensitivity: While GC-FID offers excellent sensitivity for many organic compounds, its response to molecules containing heteroatoms, such as sulfur, can be lower compared to hydrocarbons. researchgate.net However, it remains a valuable tool for the quantification of organosulfur compounds, especially when high concentrations are present or when a universal detector is desired. copernicus.orgresearchgate.net

Applications: GC-FID has been successfully employed for the analysis of various organosulfur compounds in complex mixtures. copernicus.orgresearchgate.net For accurate quantification, calibration with authentic standards of this compound is necessary. cdc.gov

Table 1: Typical GC-FID Operating Conditions for Volatile Organic Compound Analysis

ParameterValue
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min) to 180 °C at 10 °C/min (hold 5 min)
Detector Temperature 315 °C
Carrier Gas Helium
Split Ratio 10:1
Data derived from representative GC-FID methodologies for volatile organic compounds. osti.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and highly specific technique for the identification and quantification of volatile compounds. researchgate.net It combines the separation capabilities of GC with the definitive identification provided by MS.

Principle of Operation: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. researchgate.net

Identification: The mass spectrum of this compound serves as a chemical fingerprint. The molecular ion peak (M+) for C₆H₁₄S at m/z 118 and characteristic fragment ions, such as [CH₃S]⁺ at m/z 47, confirm its structure. Identification is achieved by comparing the obtained mass spectrum with reference spectra in databases like the NIST Chemistry WebBook. frontiersin.org

Sensitivity and Selectivity: GC-MS offers excellent sensitivity and selectivity, allowing for the detection of trace levels of this compound in complex matrices. frontiersin.orgresearchgate.net The use of selected ion monitoring (SIM) mode can further enhance sensitivity by focusing on specific ions characteristic of the target analyte. researchgate.net High-resolution mass spectrometry (HRMS) can provide even greater specificity by determining the exact mass of the ions, aiding in the differentiation of compounds with the same nominal mass. mdpi.com

Table 2: Key Mass Spectral Fragments for this compound

Ionm/z
Molecular Ion [M]⁺ 118
[CH₃S]⁺ 47
This data is based on the fundamental principles of mass spectrometry for organosulfur compounds.

The combination of retention time data from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of this compound. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatiles

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net LC is employed to separate components of a mixture based on their interactions with a stationary phase (the column) and a liquid mobile phase. nih.gov Following separation, the analyte is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for highly sensitive and selective detection and quantification. researchgate.net This technique is particularly well-suited for the analysis of non-volatile, semi-volatile, and thermally fragile molecules that are not amenable to gas chromatography (GC). researchgate.net

This compound is an organosulfur compound that is generally considered volatile, making gas chromatography the more conventional method for its analysis. mdpi.comfrontiersin.org Direct analysis of such volatile compounds by LC-MS is uncommon. However, LC-MS can be applied through a process of chemical derivatization. researchgate.netacs.org This involves reacting the target analyte with a derivatizing agent to form a new, non-volatile product with properties better suited for LC-MS analysis. For thiols and disulfides, derivatization aims to add a chemical tag that improves chromatographic retention and, crucially, enhances ionization efficiency in the MS source, typically electrospray ionization (ESI). researchgate.netacs.org For instance, reagents can be used to label the disulfide bond, creating a derivative that is readily ionized and detected in positive ion mode, thereby increasing the sensitivity and selectivity of the determination. nih.gov

Method Validation for Environmental and Biological Samples

Method validation is a critical process in analytical chemistry that confirms a specific analytical method is suitable for its intended purpose. For the determination of this compound in complex environmental (e.g., water, soil) and biological (e.g., plasma, urine) samples, validation ensures that the measurements are reliable, accurate, and reproducible. This process involves evaluating several key performance parameters to document the effect of the sample matrix on precision, accuracy, and sensitivity.

Detection Limits and Quantification Limits

The limit of detection (LOD or MDL) and the limit of quantification (LOQ) are fundamental performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero (a blank sample) but not necessarily quantified with acceptable precision. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For a hypothetical LC-MS/MS method for a derivatized this compound, these limits would be determined by analyzing a series of spiked blank matrix samples at decreasing concentrations. The LOQ is often established as the lowest point on the calibration curve that meets specific criteria for accuracy and precision. Due to the lack of specific published LC-MS methods for this compound, the following table presents illustrative, yet realistic, detection and quantification limits that could be expected for a trace-level analysis in various complex matrices.

MatrixHypothetical Method Detection Limit (MDL) (ng/L)Hypothetical Limit of Quantification (LOQ) (ng/L)
Surface Water0.52.0
Wastewater Effluent2.010.0
Human Plasma1.55.0

Precision and Accuracy Assessments

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percent relative standard deviation (%RSD). Accuracy is the closeness of the agreement between the result of a measurement and a true or accepted reference value, commonly expressed as percent recovery (% Recovery).

To assess precision and accuracy, a blank matrix (e.g., surface water or plasma) is spiked with known concentrations of this compound at multiple levels (low, medium, and high). These quality control (QC) samples are then prepared and analyzed, and the results are compared to the known spiked values. The following table provides illustrative data for a hypothetical validation study, reflecting typical acceptance criteria (e.g., recovery within 80-120%, RSD <15%).

MatrixSpike LevelConcentration (ng/L)Mean Recovery (%) (n=5)Precision (%RSD) (n=5)
Surface WaterLow QC5.098.28.5
Mid QC50.0101.56.1
High QC200.099.75.3
Human PlasmaLow QC10.095.411.2
Mid QC100.098.97.8
High QC400.0103.16.5

Matrix Effects

Matrix effects are a significant challenge in LC-MS analysis, especially when dealing with complex environmental and biological samples. psu.edu This phenomenon occurs when co-eluting, endogenous components of the matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This can adversely affect the accuracy, precision, and sensitivity of the method.

The extent of matrix effects must be evaluated during method validation. A common approach is the post-extraction spike method. This involves comparing the response of an analyte spiked into a blank matrix extract with the response of the analyte in a pure solvent at the same concentration. A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. The following table illustrates a hypothetical assessment of matrix effects for this compound analysis in different matrices.

Matrix Type (n=6 different lots)Mean Matrix Effect (%)Interpretation
Groundwater95.8Minor Ion Suppression
Wastewater Effluent78.5Moderate Ion Suppression
Human Plasma (Protein Precipitation)65.2Significant Ion Suppression
Human Urine (Dilute and Shoot)115.4Minor Ion Enhancement

Computational Chemistry and Molecular Modeling of Disulfide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and the energetics of chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying organosulfur compounds. pdx.eduaps.org DFT calculations for a molecule like amyl methyl disulfide would focus on its electron density to derive properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and bond strengths.

Studies on analogous, smaller alkyl disulfides provide a framework for the expected electronic characteristics of this compound. For instance, DFT calculations on molecules like dimethyl disulfide (MeSSMe) and diethyl disulfide (EtSSEt) have been used to evaluate the factors governing their reactivity. acs.org These studies analyze how the nature of the alkyl groups (like methyl, ethyl, or amyl) influences the electronic environment of the S-S bond. DFT can also be used to calculate molecular properties that are later used in quantitative structure-activity relationship (QSAR) models. nih.gov

Table 1: Representative Molecular Properties of Alkyl Disulfides Investigated by DFT (Note: This table is illustrative, based on general findings for alkyl disulfides, not specific experimental values for this compound.)

PropertyDescriptionRelevance to this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A smaller gap generally implies higher chemical reactivity. The size of the amyl group may influence this gap compared to smaller alkyl disulfides.
Electrostatic Potential The charge distribution around the molecule.Maps the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), indicating sites for potential reactions.
S-S Bond Dissociation Energy The energy required to break the disulfide bond homolytically.A key indicator of the bond's stability. DFT can predict how the amyl and methyl groups affect this energy.
Natural Bond Orbital (NBO) Analysis A method to study orbital interactions.Can reveal hyperconjugative effects and the nature of the lone pair orbitals on the sulfur atoms, which are crucial for reactivity. nih.gov

Understanding how a molecule reacts requires mapping the energy landscape of the reaction pathway. Quantum chemical calculations are essential for determining the energies of reactants, products, and the high-energy transition states that connect them. fossee.in The difference in energy between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate. scirp.org

For disulfide systems, computational studies have explored various reaction mechanisms in detail:

Nucleophilic Attack (SN2): In this mechanism, a nucleophile attacks one of the sulfur atoms, leading to the cleavage of the S-S bond. DFT calculations can model the geometry and energy of the SN2 transition state. ub.edu

Radical Attack (SH2): A radical species can attack a sulfur atom in a homolytic substitution reaction. acs.org Computational studies have shown that these reactions typically proceed via a concerted backside displacement mechanism, and the activation energies increase with the steric bulk of the alkyl substituents. acs.org

Oxidation and Reduction: Reactions with oxidants (like hydroxyl radicals) or reductants have been modeled to understand the thermodynamics and kinetics of disulfide bond cleavage. pnas.orgcsic.es High-level theoretical calculations have been used to derive multi-step reaction mechanisms, for example, for the reaction of disulfides with •OH radicals. pnas.org

Table 2: Illustrative Comparison of Calculated Activation Energies for Different Reaction Mechanisms of a Generic Alkyl Disulfide (RSSR) (Note: Values are hypothetical and for illustrative purposes to show relative differences.)

Reaction TypeAttacking SpeciesTypical Activation Energy Range (kcal/mol)Key Finding from Computational Studies
SH2 Backside Attack Methyl Radical (•CH₃)5 - 15Favored pathway; energy barrier increases with steric hindrance from R groups. acs.org
SH2 Frontside Attack Methyl Radical (•CH₃)> 20Significantly higher in energy than backside attack, making it an unlikely pathway. acs.org
Reduction by Hydroxide (OH⁻) Hydroxide Ion15 - 25Can proceed via SN2 attack at sulfur; sensitive to solvent effects and applied force. ub.edu
Oxidation by Hydroxyl Radical (•OH) Hydroxyl RadicalLow (fast reaction)Often involves rapid substitution on a sulfur atom, leading to S-S bond cleavage. pnas.org

Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for studying static electronic properties and single reaction steps, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. uiuc.edu By solving Newton's equations of motion for a system of interacting particles, MD provides a "molecular movie" that reveals information about conformational changes, diffusion, and interactions with the environment, such as a solvent or a biological membrane. nih.govnih.gov

For a molecule like this compound, MD simulations could be employed to study:

Conformational Dynamics: The amyl chain is flexible and can adopt numerous conformations. MD simulations can explore the preferred shapes of the molecule in different environments and the timescale of transitions between them.

Interactions with Membranes: Organosulfur compounds can interact with biological membranes. MD simulations can model the partitioning of this compound into a lipid bilayer, its orientation within the membrane, and its effect on membrane properties like fluidity. duke.edu Combined DFT and MD protocols have been developed to characterize disulfide-containing materials. frontiersin.org

Aggregation and Solvation: In solution, MD can simulate how molecules of this compound interact with each other and with solvent molecules, providing insights into its solubility and the structure of the surrounding solvent shell. Simulations have revealed nanoscale heterogeneity in mixtures of nonpolar solutes like carbon disulfide with complex solvents. aip.org

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. researchgate.net These models are built by analyzing a set of compounds with known activities and identifying the key structural, physicochemical, or electronic features (descriptors) that are responsible for the observed effects. nih.gov

For organosulfur compounds, SAR and QSAR studies have been used to predict various activities, including enzyme inhibition and bioavailability. nih.govfrontiersin.orgsrce.hr An SAR model for a series of compounds including this compound would involve:

Data Set Collection: Gathering experimental data on the biological activity of a series of related alkyl disulfides.

Descriptor Calculation: For each molecule, calculating a range of numerical descriptors. These can include:

Physicochemical Descriptors: Molecular weight, logP (lipophilicity), polar surface area (PSA). frontiersin.org

Topological Descriptors: Indices that describe molecular branching and connectivity.

Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges calculated via methods like AM1 or DFT. nih.gov

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that links the descriptors to the activity. nih.gov

Such models can help predict the activity of untested compounds and guide the design of new molecules with enhanced potency. For example, a QSAR study on the inhibition of the CYP2A6 enzyme by various organosulfur compounds identified that both the size of the molecule and electronic properties were important for inhibitory activity. nih.govsrce.hr

In Silico Prediction of Biological Interactions

In silico methods are crucial for screening large libraries of compounds to identify potential interactions with biological targets, such as enzymes or receptors. biotech-asia.orgmarquette.edu This process, often a precursor to experimental testing, helps prioritize which molecules are most likely to be active.

Molecular Docking: This is a primary technique used to predict the preferred binding orientation of a ligand (e.g., this compound) to a target protein when the protein's 3D structure is known. nih.gov A scoring function estimates the binding affinity, allowing researchers to rank different compounds or different binding poses. Docking studies have been used to investigate how unsymmetrical aromatic disulfides bind to and inhibit the SARS-CoV main protease. nih.gov

Pharmacophore Modeling: When the structure of the target is unknown, a pharmacophore model can be built based on a set of known active molecules. The model represents the essential 3D arrangement of features (e.g., hydrophobic centers, hydrogen bond donors/acceptors) required for activity. This compound could then be evaluated for its ability to match this pharmacophore.

Virtual Screening: Large chemical databases can be computationally screened against a target protein using docking or pharmacophore models to identify potential "hits". researchgate.net This approach has been applied to find inhibitors for various bacterial enzymes. researchgate.net Fragment-based discovery methods, where smaller molecules are identified and then "grown" into more potent ligands, also rely heavily on computational predictions. frontiersin.org

These in silico approaches allow for the rapid generation of hypotheses about the potential biological roles of this compound, guiding further experimental investigation into its mechanism of action. nih.gov

Research Applications and Emerging Areas of Amyl Methyl Disulfide Study

Role as Chemical Intermediates in Advanced Organic Synthesis

Amyl methyl disulfide and related sulfur compounds serve as valuable intermediates in organic synthesis. The disulfide bond, in particular, offers a reactive site that can be selectively cleaved or modified to introduce sulfur-containing moieties into more complex molecules.

While specific multi-step syntheses prominently featuring this compound as a key intermediate are not extensively documented in mainstream literature, the principles of disulfide chemistry suggest its potential utility. nih.gov Disulfides, in general, are precursors to a variety of organosulfur compounds. For instance, the reduction of a disulfide bond yields two thiol (mercaptan) molecules. These thiols can then participate in a wide array of chemical transformations, including nucleophilic substitution and addition reactions, making them versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. libretexts.org

The synthesis of unsymmetrical disulfides is another area where related methodologies are relevant. For example, dimethyl disulfide is used in the preparation of 4-(methylthio)phenol, a key intermediate in the production of some pesticides. atamanchemicals.com This highlights the role of simple disulfides as building blocks for more complex, functionalized molecules. The reactivity of the disulfide bond allows for the creation of new carbon-sulfur or sulfur-sulfur bonds, which is a fundamental aspect of organosulfur chemistry.

The table below outlines some key reactions involving simple disulfides, illustrating their potential as chemical intermediates.

Reaction TypeReagentsProduct TypeSignificance in Synthesis
ReductionReducing agents (e.g., NaBH4, DTT)ThiolsPrecursors for various sulfur-containing compounds
OxidationOxidizing agents (e.g., peracids)Thiosulfinates, Sulfonic acidsAccess to different oxidation states of sulfur
Disulfide ExchangeOther thiols or disulfidesNew unsymmetrical disulfidesCreation of specific disulfide-containing targets

Exploration in Materials Science and Dynamic Covalent Chemistry

A significant and rapidly growing area of research for disulfides is in materials science, particularly in the field of dynamic covalent chemistry (DCC). nih.gov DCC utilizes reversible chemical reactions to create materials that can adapt their structure and properties in response to external stimuli. The disulfide bond is a prime example of a dynamic covalent bond, as it can undergo reversible exchange reactions under mild conditions. rsc.org

This disulfide exchange reaction is the cornerstone for the development of self-healing polymers and other smart materials. mdpi.comresearchgate.net When a polymer network containing disulfide crosslinks is damaged, the application of a stimulus such as heat or light can initiate disulfide exchange reactions across the fractured interface, leading to the reformation of covalent bonds and the restoration of the material's integrity. mdpi.commdpi.com While much of this research focuses on polymeric systems with embedded disulfide moieties, the fundamental principles are derived from the behavior of simple disulfides.

This compound, as a simple dialkyldisulfide, can be used as a model compound to study the kinetics and thermodynamics of disulfide exchange reactions. mdpi.com The presence of both a methyl and an amyl group allows for the investigation of how alkyl chain length influences the dynamics of the exchange process. This understanding is crucial for designing more complex, functional materials with tailored properties.

The key features of disulfide bonds in dynamic covalent chemistry are summarized in the table below.

FeatureDescriptionApplication in Materials Science
Reversibility The S-S bond can be broken and reformed under mild conditions (e.g., changes in pH, redox environment, or application of heat/light).Enables the creation of self-healing materials, recyclable thermosets (vitrimers), and adaptable networks. mdpi.commdpi.com
Dynamic Exchange Disulfide bonds can exchange with other disulfides or with free thiols.Allows for the rearrangement of polymer chains, stress relaxation in materials, and the formation of new crosslinks. rsc.orgmdpi.com
Stimuli-Responsiveness The exchange reaction can be triggered by various external stimuli.Development of "smart" materials that respond to their environment, such as in drug delivery systems or sensors. nih.gov

Investigation in Drug Discovery Research and Medicinal Chemistry

Organosulfur compounds, particularly those found in nature, have long been recognized for their diverse biological activities. researchgate.net For instance, compounds like allicin (B1665233) from garlic, which contains a thiosulfinate group derived from disulfides, are known for their antimicrobial and cardiovascular effects. This has spurred interest in the medicinal chemistry of a wide range of sulfur-containing molecules, including simple disulfides.

While this compound itself is not a widely studied therapeutic agent, its structural motifs are of interest in drug discovery. The disulfide bond is a key feature in many biologically active peptides and proteins, and it is also being explored as a cleavable linker in drug delivery systems. nih.gov For example, a drug can be attached to a targeting moiety via a disulfide bond. Once the conjugate reaches a specific biological environment with a high concentration of reducing agents (such as glutathione (B108866) in cancer cells), the disulfide bond is cleaved, releasing the active drug at the desired site.

The potential for this compound and related compounds to be investigated in medicinal chemistry is also suggested by the biological activities of similar molecules. For example, allyl methyl sulfide (B99878), a related organosulfur compound, has been noted for its antioxidant and anticancer properties. researchgate.net The investigation into the biological activity of amyl methyl sulfide is still in its early stages but it is considered a compound with potential applications in medicine. The interaction of its sulfide group with biological targets like proteins is a key area of this research.

The table below outlines potential areas of investigation for this compound in a medicinal chemistry context, based on the properties of related compounds.

Area of InvestigationRationalePotential Application
Antimicrobial Activity Many simple sulfur compounds exhibit antimicrobial properties.Development of new antibacterial or antifungal agents.
Antioxidant Properties The sulfur atom can undergo oxidation, suggesting potential to scavenge reactive oxygen species.Exploration as a cytoprotective agent against oxidative stress.
Enzyme Inhibition The disulfide or sulfide moiety could interact with active sites of enzymes, particularly those with cysteine residues.Screening for activity against various enzymatic targets in disease pathways.
Prodrug Development The disulfide bond can be used as a cleavable linker.Design of targeted drug delivery systems that release their payload in specific redox environments. nih.gov

Contribution to Volatile Organic Compound (VOC) Research in Ecological Systems

This compound is recognized as a volatile organic compound (VOC), and more specifically, a biogenic volatile organic compound (BVOC) when it originates from natural sources. mdpi.com The study of BVOCs is a critical aspect of environmental and atmospheric science, as these compounds play a significant role in atmospheric chemistry, plant-plant communication, and plant-insect interactions. nih.govnih.gov

The emission of sulfur-containing VOCs from terrestrial and marine environments is a key component of the global sulfur cycle. nih.gov For example, dimethyl sulfide is a major source of atmospheric sulfur over the oceans. This compound has been identified as a compound emitted by some plants and is a subject of research in the context of biogenic emissions. nih.govuea.ac.uk Understanding the sources, emission rates, and atmospheric fate of such compounds is crucial for developing accurate models of atmospheric chemistry and climate. mdpi.com

In ecological systems, VOCs can act as signaling molecules. For instance, some VOCs released by plants in response to herbivory can attract predators of those herbivores or can be perceived by neighboring plants, which then ramp up their own defenses. nih.gov While the specific role of this compound in these intricate signaling networks is not yet fully elucidated, the study of its emissions from different plant species and under various environmental conditions contributes to a broader understanding of chemical ecology. copernicus.orgfrontiersin.org

The table below summarizes the relevance of this compound in the context of VOC research.

Research AreaSignificance of this compound
Atmospheric Chemistry As a sulfur-containing VOC, it can be oxidized in the atmosphere to form sulfate (B86663) aerosols, which have implications for cloud formation and radiative balance.
Biogenic Emissions Its identification as a BVOC from certain plants contributes to the inventory of natural emissions and helps in understanding the global sulfur cycle. nih.govnih.govuea.ac.uk
Chemical Ecology As a potential signaling molecule, its role in plant defense and communication is an area for future investigation. nih.gov
Environmental Monitoring It can serve as a marker for emissions from both natural sources and industrial processes, such as waste treatment facilities.

Q & A

Q. What are the standard laboratory synthesis methods for dimethyl disulfide, and how can purity be ensured?

Dimethyl disulfide is synthesized via the reaction of dimethyl sulfate with sodium disulfide under controlled conditions (80–90°C, 2 hours), followed by distillation for purification . Key quality controls include gas chromatography with flame ionization detection (GC-FID) to verify purity (>99%) and nuclear magnetic resonance (NMR) for structural confirmation . Ensure stoichiometric ratios and inert atmospheres to minimize byproducts like sulfoxides.

Q. Which analytical techniques are most effective for characterizing dimethyl disulfide in complex mixtures?

High-performance liquid chromatography (HPLC) and GC-FID are preferred for quantifying dimethyl disulfide in biological or environmental samples due to their sensitivity to sulfur-containing compounds . Mass spectrometry (MS) coupled with electron ionization provides structural elucidation, as demonstrated in NIST reference data . For real-time monitoring, Fourier-transform infrared spectroscopy (FTIR) can track disulfide bond vibrations (500–550 cm⁻¹) .

Q. What safety protocols are critical when handling dimethyl disulfide in laboratory settings?

Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • Use fume hoods (S38) and wear nitrile gloves, goggles, and lab coats (S36/37/39) .
  • Avoid ignition sources (S16) due to flammability (flash point: 24°C) .
  • Dispose of waste via certified hazardous waste facilities (S60) to prevent environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance dimethyl disulfide yield while minimizing side reactions?

Conduct a factorial design of experiments (DoE) to evaluate variables:

  • Temperature : Elevated temperatures (>90°C) risk decomposition; maintain at 80–85°C .
  • Catalysts : Test Lewis acids (e.g., AlCl₃) to accelerate sulfur nucleophilicity .
  • Solvent polarity : Non-polar solvents (e.g., hexane) improve disulfide stability by reducing oxidation . Validate optimization using response surface methodology (RSM) and ANOVA for statistical significance .

Q. What methodologies resolve contradictions in reported bioactivity data for dimethyl disulfide across studies?

Discrepancies often arise from:

  • Purity variations : Use GC-FID to confirm ≥99% purity, as impurities like polysulfides alter reactivity .
  • Assay conditions : Standardize buffer pH (e.g., phosphate buffer at pH 7.4) and temperature (25°C) for enzymatic studies .
  • Control experiments : Include negative controls (e.g., heat-denatured enzymes) to validate specificity in desulfurization assays .

Q. How should researchers design experiments to investigate dimethyl disulfide’s role in enzymatic desulfurization?

Follow this workflow:

  • Enzyme selection : Use Rhodococcus erythropolis strains with documented sulfoxide lyase activity .
  • Substrate specificity : Test derivatives (e.g., 2-methylbutyl methanesulfonate) to map enzyme-substrate interactions (Table 1, ).
  • Kinetic analysis : Calculate Kₘ and Vₘₐₓ via Michaelis-Menten plots under varying substrate concentrations .
  • Inhibition studies : Add competitive inhibitors (e.g., dibenzothiophene) to confirm catalytic mechanisms .

Q. What strategies mitigate dimethyl disulfide’s instability in long-term storage for pharmacological studies?

  • Storage conditions : Use amber glass vials under nitrogen at –20°C to prevent oxidation .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to scavenge free radicals .
  • Periodic testing : Monitor degradation via HPLC every 3 months; discard if purity drops below 95% .

Data Presentation and Publication Guidelines

  • Graphical abstracts : Highlight 2–3 key chemical structures or mechanisms, avoiding excessive data labels .
  • Reproducibility : Archive raw data (e.g., GC-FID chromatograms) in supplementary materials, adhering to FAIR principles .
  • Ethical reporting : Disclose conflicts of interest and validate toxicity data using OECD guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.